molecular formula C20H19N3O5 B10894756 Methyl 2-({[6-cyclopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate

Methyl 2-({[6-cyclopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate

Cat. No.: B10894756
M. Wt: 381.4 g/mol
InChI Key: SYFHSZQFIJQCFX-UHFFFAOYSA-N
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Description

Methyl 2-({[6-cyclopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and an isoxazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[6-cyclopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate typically involves multiple steps, starting from readily available starting materials

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne.

    Introduction of Cyclopropyl and Methoxyphenyl Groups: These groups can be introduced through various substitution reactions, often involving organometallic reagents such as Grignard reagents or organolithium compounds.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and substitution reactions, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[6-cyclopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Organometallic reagents (Grignard reagents, organolithium compounds)

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid, while reduction of the ester group could yield an alcohol.

Scientific Research Applications

Methyl 2-({[6-cyclopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-({[6-cyclopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[6-cyclopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate
  • Methyl 2-({[6-cyclopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)propanoate
  • Methyl 2-({[6-cyclopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)butanoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the isoxazole ring fused with a pyridine ring, along with the cyclopropyl and methoxyphenyl groups, gives it distinct chemical properties and potential for diverse applications in scientific research.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 2-[[6-cyclopropyl-3-(3-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]acetate

InChI

InChI=1S/C20H19N3O5/c1-26-13-5-3-4-12(8-13)18-17-14(19(25)21-10-16(24)27-2)9-15(11-6-7-11)22-20(17)28-23-18/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,21,25)

InChI Key

SYFHSZQFIJQCFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NCC(=O)OC

Origin of Product

United States

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